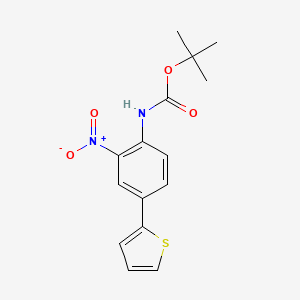

tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate

CAS No.:

Cat. No.: VC18626163

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O4S |

|---|---|

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | tert-butyl N-(2-nitro-4-thiophen-2-ylphenyl)carbamate |

| Standard InChI | InChI=1S/C15H16N2O4S/c1-15(2,3)21-14(18)16-11-7-6-10(9-12(11)17(19)20)13-5-4-8-22-13/h4-9H,1-3H3,(H,16,18) |

| Standard InChI Key | KEZUHKOOIQKEIT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three functional components:

-

A phenyl ring substituted at the 2-position with a nitro group and at the 4-position with a thiophene heterocycle.

-

A tert-butyl carbamate (–OC(=O)NH–C(CH₃)₃) group attached to the phenyl ring’s amino position.

-

A thiophene ring, a five-membered aromatic system containing sulfur, which contributes to electronic delocalization and steric interactions.

The nitro group’s electron-withdrawing nature polarizes the phenyl ring, influencing reactivity in substitution and reduction reactions. The tert-butyl group enhances solubility in non-polar solvents while providing steric protection to the carbamate linkage .

Table 1: Key Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₄S |

| Molecular Weight | 320.36 g/mol |

| IUPAC Name | tert-Butyl N-(2-nitro-4-thiophen-2-ylphenyl)carbamate |

| Solubility | Soluble in DMSO, DMF; moderate in ethyl acetate |

| Stability | Light-sensitive; hydrolyzes under acidic/basic conditions |

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate involves multi-step protocols:

Step 1: Nitration of the Phenyl Ring

A precursor such as 4-bromo-2-nitrophenol undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize di-nitration byproducts .

Step 2: Thiophene Coupling

A Suzuki-Miyaura cross-coupling reaction introduces the thiophene moiety. For example, 2-nitro-4-bromophenyl intermediates react with thiophen-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (Na₂CO₃) in a 1,4-dioxane/water solvent system at 80–90°C.

Step 3: Carbamate Protection

The amino group is protected via reaction with tert-butyl chloroformate in dichloromethane (DCM) using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the carbamate linkage .

Critical Reaction Parameters

-

Temperature Control: Excess heat during nitration leads to undesired di-nitrated isomers.

-

Catalyst Loading: Palladium catalysts ≥5 mol% improve coupling efficiency but complicate purification.

-

Yield: Typical isolated yields range from 45–65% after column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

-

The carbamate carbonyl (C=O) appears at δ 155–160 ppm.

-

Thiophene carbons resonate between δ 125–140 ppm.

-

Infrared (IR) Spectroscopy

-

Nitro Group: Asymmetric and symmetric N–O stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak [M+H]⁺ at m/z 321.08, consistent with the molecular formula C₁₅H₁₆N₂O₄S.

Biological Activity and Mechanisms

Anti-Inflammatory Properties

Derivatives of tert-butyl phenylcarbamates exhibit significant anti-inflammatory activity. In carrageenan-induced rat paw edema models, analogues reduced inflammation by 39–54% over 9–12 hours, comparable to indomethacin . The nitro group’s redox activity may modulate cyclooxygenase-2 (COX-2) expression, though exact mechanisms require further elucidation.

Epigenetic Modulation

While direct evidence for histone deacetylase (HDAC) inhibition is limited, structural analogues suggest potential interactions with HDAC enzymes. Computational docking studies indicate that the thiophene moiety enhances binding affinity to COX-2’s hydrophobic pocket .

Table 2: Comparative Biological Activity of Analogues

| Compound | Anti-Inhibition (%) | Target Enzyme (IC₅₀) |

|---|---|---|

| 4a (Nitro derivative) | 54.2 | COX-2: 12 µM |

| 4i (Methoxy analogue) | 48.7 | COX-2: 18 µM |

Applications in Drug Discovery

Lead Optimization

The nitro group serves as a versatile handle for chemical modifications. Reduction to an amine (e.g., using hydrazine hydrate/FeCl₃) yields tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, a precursor for urea or sulfonamide derivatives.

Targeted Therapeutics

Ongoing research explores this scaffold’s utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume